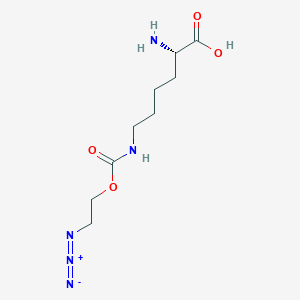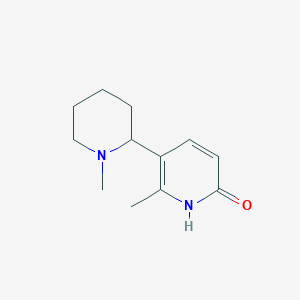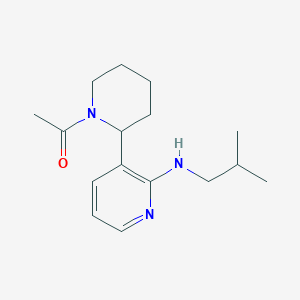
methyl (1R,2S)-2-amino-1-(2,2,2-trifluoroacetyl)oxycyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El metil (1R,2S)-2-amino-1-(2,2,2-trifluoroacetil)oxaciclobutano-1-carboxilato es un compuesto orgánico sintético. Presenta un anillo de ciclobutano con un grupo amino, un grupo trifluoroacetilo y un éster carboxilato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del metil (1R,2S)-2-amino-1-(2,2,2-trifluoroacetil)oxaciclobutano-1-carboxilato generalmente implica varios pasos:
Formación del anillo de ciclobutano: Esto se puede lograr a través de reacciones de cicloadición [2+2].
Introducción de grupos funcionales: Los grupos amino y trifluoroacetilo se pueden introducir a través de reacciones de sustitución nucleofílica y acilación, respectivamente.
Esterificación: El éster carboxilato se forma a través de reacciones de esterificación utilizando metanol y un catalizador ácido.
Métodos de producción industrial
La producción industrial puede implicar versiones optimizadas de las rutas sintéticas anteriores, centrándose en el rendimiento, la pureza y la rentabilidad. Pueden emplearse técnicas como la química de flujo continuo y la síntesis automatizada.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo amino.
Reducción: Las reacciones de reducción pueden dirigirse al grupo trifluoroacetilo, convirtiéndolo en un grupo hidroxilo.
Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar el grupo trifluoroacetilo por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Reactivos como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Nucleófilos como aminas o tioles.
Productos principales
Oxidación: Formación de derivados nitroso o nitro.
Reducción: Formación de derivados hidroxilo.
Sustitución: Formación de derivados de ciclobutano sustituidos.
Aplicaciones Científicas De Investigación
Química
Catálisis: El compuesto se puede utilizar como ligando en reacciones catalíticas.
Síntesis: Sirve como intermedio en la síntesis de moléculas más complejas.
Biología
Inhibición enzimática: Posible uso como inhibidor enzimático en estudios bioquímicos.
Desarrollo de fármacos: Exploración como compuesto líder en el descubrimiento de fármacos.
Medicina
Diagnóstico: Uso en ensayos de diagnóstico e imágenes.
Industria
Ciencia de materiales: Aplicaciones en el desarrollo de nuevos materiales con propiedades únicas.
Agricultura: Posible uso en la síntesis de agroquímicos.
Mecanismo De Acción
El mecanismo de acción del metil (1R,2S)-2-amino-1-(2,2,2-trifluoroacetil)oxaciclobutano-1-carboxilato implica su interacción con objetivos moleculares específicos. Estos pueden incluir enzimas, receptores u otras proteínas. El grupo trifluoroacetilo puede mejorar la afinidad de unión a través de enlaces de hidrógeno e interacciones hidrofóbicas.
Comparación Con Compuestos Similares
Compuestos similares
Metil (1R,2S)-2-amino-1-hidroxiciclobutano-1-carboxilato: Carece del grupo trifluoroacetilo.
Metil (1R,2S)-2-amino-1-(acetil)oxaciclobutano-1-carboxilato: Contiene un grupo acetilo en lugar de un grupo trifluoroacetilo.
Singularidad
La presencia del grupo trifluoroacetilo en el metil (1R,2S)-2-amino-1-(2,2,2-trifluoroacetil)oxaciclobutano-1-carboxilato imparte propiedades químicas únicas, como una mayor lipofilia y estabilidad metabólica, lo que lo hace diferente de compuestos similares.
Propiedades
Fórmula molecular |
C8H10F3NO4 |
|---|---|
Peso molecular |
241.16 g/mol |
Nombre IUPAC |
methyl (1R,2S)-2-amino-1-(2,2,2-trifluoroacetyl)oxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H10F3NO4/c1-15-5(13)7(3-2-4(7)12)16-6(14)8(9,10)11/h4H,2-3,12H2,1H3/t4-,7+/m0/s1 |
Clave InChI |
GSEUNPOMWPTDSM-MHTLYPKNSA-N |
SMILES isomérico |
COC(=O)[C@]1(CC[C@@H]1N)OC(=O)C(F)(F)F |
SMILES canónico |
COC(=O)C1(CCC1N)OC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acridinium, 9-[[(3-carboxypropyl)[(4-methylphenyl)sulfonyl]amino]carbonyl]-10-(3-sulfopropyl)-, inner salt](/img/structure/B11820106.png)
![3-O-tert-butyl 1-O-ethyl (3R,4S)-4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate](/img/structure/B11820113.png)
![benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate](/img/structure/B11820121.png)





![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11820149.png)

![[(3-acetyloxyiminoisoindol-1-yl)amino] acetate](/img/structure/B11820166.png)
![5,10-bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amine](/img/structure/B11820178.png)
![D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester](/img/structure/B11820183.png)

